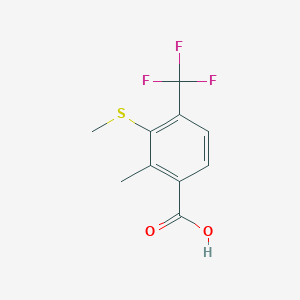

2-Methyl-3-(methylthio)-4-(trifluoromethyl)benzoic acid

Description

2-Methyl-3-(methylthio)-4-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative featuring a trifluoromethyl group at the para position, a methyl group at the ortho position, and a methylthio (-SMe) group at the meta position. The trifluoromethyl group enhances metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals . The methylthio group may influence electronic effects or serve as a site for metabolic oxidation.

Properties

IUPAC Name |

2-methyl-3-methylsulfanyl-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2S/c1-5-6(9(14)15)3-4-7(8(5)16-2)10(11,12)13/h3-4H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIIKIFPVNPWRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1SC)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Nucleophilic Substitution Reaction

-

- 2-methyl-4-(trifluoromethyl)chlorobenzonitrile (or a suitable chlorobenzonitrile derivative)

- Sodium methyl mercaptide solution (20% aqueous)

- Organic solvent (preferably monochlorobenzene)

- Three-phase phase transfer catalyst (PTC), such as resin-immobilized quaternary ammonium or phosphonium salts

-

- Add chlorobenzonitrile derivative to the organic solvent.

- Heat the mixture to approximately 70°C with rapid stirring.

- Slowly add sodium methyl mercaptide dropwise over several hours (e.g., 3 hours).

- After addition, increase temperature to 80°C and continue stirring for 3 hours to ensure complete substitution.

Step 2: Hydrolysis of Nitrile to Carboxylic Acid

- Add solid alkali (e.g., sodium hydroxide) or 30% sodium hydroxide solution dropwise while heating to about 110°C.

- Maintain stirring and heating until no ammonia gas is detected, indicating complete hydrolysis (typically 5 hours).

Step 3: Work-Up and Isolation

- Cool the reaction mixture and transfer to a separatory funnel.

- Separate the organic and aqueous layers.

- Adjust the pH of the aqueous layer to 1-2 using 20-35% hydrochloric acid to precipitate the methylthio benzoic acid.

- Filter the precipitated crude product.

- Purify by distillation under controlled temperature (around 290-298°C) to obtain high-purity this compound.

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Organic solvent | Monochlorobenzene (preferred) | Alternatives: benzene, toluene, xylenes |

| Temperature (nucleophilic step) | 70-80°C | Controlled to optimize substitution rate |

| Sodium methyl mercaptide ratio | 1:1 to 1:10 molar ratio relative to chlorobenzonitrile | Excess ensures complete substitution |

| Phase transfer catalyst | Resin-immobilized quaternary ammonium/phosphonium salt | Enhances reaction rate and selectivity |

| Hydrolysis temperature | ~110°C | Ensures complete conversion of nitrile |

| Alkali used | Sodium hydroxide preferred | Alternatives: KOH, sodium carbonate |

| Acidification agent | 20-35% hydrochloric acid | Adjusts pH to 1-2 for precipitation |

| Purification temperature | 290-298°C (distillation) | Yields >97% purity by gas chromatography |

Research Findings and Advantages

- High Yield and Purity : The described method achieves yields around 76-78 g from typical batch sizes with purity exceeding 97% by gas chromatography analysis.

- Process Control : The use of a three-phase phase transfer catalyst allows for smooth, controlled reactions with minimal side reactions.

- Raw Material Accessibility : Starting from chlorobenzonitrile derivatives, which are commercially available, facilitates scalability.

- Catalyst Reusability : The immobilized catalyst can be recovered by filtration and reused, improving cost-efficiency.

- Environmental and Safety Notes : The reaction requires careful handling of ammonia gas released during hydrolysis and controlled acidification to avoid excessive exotherms.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Nucleophilic substitution | Chlorobenzonitrile + sodium methyl mercaptide, PTC, 70-80°C, 3-6 h | Formation of methylthio-substituted benzonitrile intermediate |

| Hydrolysis | NaOH (solid or solution), 110°C, 5 h | Conversion of nitrile to carboxylic acid |

| Separation & pH adjustment | Cooling, separation, acidification with HCl (20-35%) | Precipitation of crude methylthio benzoic acid |

| Purification | Distillation at 290-298°C | High purity product (>97%) |

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(methylthio)-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products

Oxidation: Formation of sulfoxides or sulfones

Reduction: Formation of alcohols

Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

Agrochemical Applications

Herbicide Development

One of the primary applications of 2-Methyl-3-(methylthio)-4-(trifluoromethyl)benzoic acid is as an intermediate in the synthesis of herbicides. Its structural similarity to established herbicides like isoxaflutole demonstrates its potential utility in developing new agrochemical products that target specific weeds while minimizing environmental impact.

| Compound | Application | Key Features |

|---|---|---|

| Isoxaflutole | Herbicide | Effective against broadleaf weeds |

| This compound | Intermediate | Enhanced lipophilicity and reactivity |

Pharmaceutical Applications

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities, including anti-tumor effects and protective properties against nephrotoxicity induced by chemotherapeutic agents like cisplatin. For instance, studies have shown that derivatives of methylthio benzoic acids can reduce cisplatin nephrotoxicity without compromising anti-tumor activity, suggesting that this compound may possess similar protective effects.

Case Study: Nephroprotective Effects

A study highlighted the efficacy of 4-(methylthio)benzoic acid in reducing cisplatin nephrotoxicity in rat models. This finding opens avenues for exploring the protective roles of related compounds in clinical settings.

| Study | Findings |

|---|---|

| Cisplatin Nephrotoxicity Study | 4-(Methylthio)benzoic acid reduced nephrotoxicity significantly (100 mg/kg) |

Synthetic Applications

The compound serves as an important building block in organic synthesis, facilitating the production of more complex molecules through various chemical reactions. Its unique functional groups allow for diverse synthetic pathways, enhancing its utility in laboratory settings.

Research and Development

Ongoing research focuses on the interactions of this compound with biological macromolecules to understand its pharmacokinetics and pharmacodynamics better. These studies are crucial for elucidating the mechanisms through which this compound exerts its biological effects.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(methylthio)-4-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Impact

The table below compares key structural and functional attributes of 2-methyl-3-(methylthio)-4-(trifluoromethyl)benzoic acid with analogous compounds from the evidence:

Key Observations :

- Trifluoromethyl Position : Unlike triflusulfuron methyl ester (CF₃ in a triazine side chain) or the oxadiazole-linked CF₃ , the target compound’s CF₃ is directly on the aromatic ring, enhancing electron-withdrawing effects and aromatic stabilization.

- Methylthio vs. Sulfonylurea/Amide Groups: The methylthio group in the target compound contrasts with sulfonylurea (in triflusulfuron) or amide groups (in thienylacetamido analog) .

- Steric Effects : The 2-methyl group in the target compound may impose steric hindrance, altering binding affinity compared to unsubstituted analogs like 4-(5-(CF₃)-oxadiazol-3-yl)benzoic acid .

Biological Activity

2-Methyl-3-(methylthio)-4-(trifluoromethyl)benzoic acid is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant properties, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure

The compound features a benzoic acid core with three distinct substituents:

- Methyl group at position 2

- Methylthio group at position 3

- Trifluoromethyl group at position 4

This specific arrangement may influence its interaction with biological systems and its overall activity.

Antioxidant Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antioxidant properties. The antioxidant activity of this compound can be evaluated through various assays, including DPPH and ABTS radical scavenging tests.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| BHA (Standard) | 95.02 ± 0.74 | 96.18 ± 0.33 | 56.44 |

The results from these assays indicate that the compound may exhibit comparable antioxidant activity to established standards like BHA, suggesting it could serve as a potential antioxidant agent in therapeutic applications .

Anti-inflammatory Effects

The presence of the trifluoromethyl and methylthio groups in the compound's structure suggests possible anti-inflammatory properties. Compounds with similar substituents have been shown to modulate inflammatory pathways effectively.

Case Study: Anti-inflammatory Mechanism

In a study involving various benzoic acid derivatives, it was observed that modifications at the para position significantly affected their anti-inflammatory activity. The methylthio group, in particular, has been associated with enhanced activity against inflammatory mediators, potentially through inhibition of cyclooxygenase (COX) enzymes .

Potential Therapeutic Applications

Given its structural characteristics and biological activities, this compound may have applications in treating conditions associated with oxidative stress and inflammation, such as:

- Chronic pain syndromes

- Neurodegenerative diseases

- Cancer therapy adjuncts

Q & A

Q. What are the common synthetic routes for 2-methyl-3-(methylthio)-4-(trifluoromethyl)benzoic acid, and how are intermediates characterized?

Methodological Answer: A typical approach involves multi-step functionalization of benzoic acid derivatives. For example:

- Step 1 : Introduce the trifluoromethyl group via nucleophilic aromatic substitution using Cu-mediated reactions with CF₃ sources (e.g., Ruppert-Prakash reagent) under anhydrous conditions .

- Step 2 : Methylthio group installation via thiolation with methyl disulfide or thioacetamide in the presence of Pd catalysts .

- Intermediates : Key intermediates like 3-(methylthio)benzoic acid derivatives are characterized using ¹H/¹³C NMR (e.g., δ = 3.86 ppm for methylthio protons in DMSO-d₆ ) and melting point analysis (e.g., mp 217.5–220°C for analogous triazine-linked benzoic acids ).

Q. How to characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR : Assign signals for the trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) and methylthio protons (δ ~2.5 ppm in ¹H NMR). Compare with structurally similar compounds like 3-(trifluoromethyl)benzoic acid .

- HPLC : Use reverse-phase C18 columns with UV detection at 254 nm. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities, referencing methods for 4-(trifluoromethyl)benzoic acid derivatives .

- Mass Spectrometry : Confirm molecular ion [M-H]⁻ at m/z 292.03 (calculated for C₁₀H₈F₃O₂S) with high-resolution MS .

Q. What are the solubility properties of this compound, and how should it be handled in aqueous vs. organic reaction systems?

Methodological Answer:

- Solubility : Limited solubility in water due to the trifluoromethyl group; dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM).

- Handling : For aqueous reactions, use micellar catalysis with surfactants (e.g., SDS) to enhance dispersion. For organic phases, employ anhydrous conditions to prevent hydrolysis of the methylthio group .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized to introduce aryl/heteroaryl groups at the 4-position?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh₃)₄ or XPhos-Pd-G3 with K₂CO₃ in dioxane/water (4:1). Monitor reaction progress via TLC (hexane/EtOH 1:1, Rf ~0.62 ).

- Substrate Scope : Evaluate boronic acids with electron-withdrawing groups (e.g., 4-pyridyl) for enhanced reactivity. Compare yields with 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid derivatives .

- Challenge : Address steric hindrance from the methylthio group by increasing reaction temperature (80–100°C) .

Q. How to resolve contradictions in reported melting points or spectral data for derivatives?

Methodological Answer:

- Data Validation : Cross-reference with analogs like 2-methyl-3-(trifluoromethyl)benzoic acid (mp 287.5–293.5°C ).

- Crystallography : Perform single-crystal X-ray diffraction to confirm substituent positions and rule out polymorphic variations .

- Reproducibility : Standardize drying methods (e.g., vacuum desiccation for 24 hours) to eliminate solvent traces affecting mp .

Q. What computational methods (e.g., DFT) are suitable for studying the electronic effects of the trifluoromethyl and methylthio groups?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model electron-withdrawing effects of CF₃ and electron-donating effects of SCH₃. Compare frontier orbitals with 4-(trifluoromethyl)benzoic acid .

- SAR Analysis : Correlate computed electrostatic potential maps with experimental reactivity in electrophilic substitution reactions .

Q. How to design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

Q. What strategies address regioselective functionalization challenges due to competing substituent effects?

Methodological Answer:

- Directing Groups : Temporarily install a removable nitro group at the 5-position to direct electrophilic attacks .

- Protection/Deprotection : Protect the carboxylic acid as a methyl ester during thiolation, then hydrolyze with LiOH .

Data Comparison Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.